1-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3NO3. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitro-5-(trifluoromethyl)benzene.
Chlorination: The benzene ring is chlorinated using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Ketone Formation: The chlorinated intermediate is then reacted with acetone in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium), and specific temperature and pressure conditions.
Scientific Research Applications
1-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
1-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one and 1-Chloro-1-(3-nitro-6-(trifluoromethyl)phenyl)propan-2-one share structural similarities but differ in the position of the trifluoromethyl group.
Properties
Molecular Formula |
C10H7ClF3NO3 |
---|---|
Molecular Weight |
281.61 g/mol |
IUPAC Name |
1-chloro-1-[3-nitro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO3/c1-5(16)9(11)6-2-7(10(12,13)14)4-8(3-6)15(17)18/h2-4,9H,1H3 |
InChI Key |
RDNCDBGABZPQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)Cl |
Origin of Product |
United States |
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